(S)-3-((S)-2-((S)-2-Acetamido-3-methylbutanamido)propanamido)-4-oxobutanoic acid

Übersicht

Beschreibung

(S)-3-((S)-2-((S)-2-Acetamido-3-methylbutanamido)propanamido)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C14H23N3O6 and its molecular weight is 329.35 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Krebstherapie

Caspase-Inhibitor II: wird in der Krebsforschung vor allem aufgrund seiner Fähigkeit zur Regulierung der Apoptose eingesetzt, einer Form des programmierten Zelltods, die in Krebszellen oft dysreguliert ist . Durch die Hemmung von Caspasen zielen Forscher darauf ab, die apoptotischen Signalwege zu kontrollieren, um entweder zu verhindern, dass Tumorzellen dem Tod entgehen, oder um gesunde Zellen vor unerwünschter Apoptose während der Chemotherapie zu schützen .

Neuroprotektion

Bei neurodegenerativen Erkrankungen kann übermäßige Apoptose zum Verlust von Neuronen führen. Caspase-Inhibitor II hat potenzielle Anwendungen beim Schutz neuronaler Zellen durch Hemmung der Apoptose, wodurch eine therapeutische Strategie für Erkrankungen wie Alzheimer und Parkinson geboten wird .

Entzündungshemmende Behandlung

Caspasen sind auch an Entzündungsreaktionen beteiligt. Caspase-Inhibitor II kann zur Untersuchung von entzündlichen Erkrankungen und zur Entwicklung von Behandlungen verwendet werden, die die entzündungsfördernde Caspase-Aktivität modulieren, was bei Erkrankungen wie rheumatoider Arthritis und chronisch-entzündlichen Darmerkrankungen von Vorteil sein könnte .

Kardioprotektion

Während eines Myokardinfarkts trägt die Apoptose zum Tod von Herzzellen bei. Die Forschung zu Caspase-Inhibitor II umfasst die Erforschung seiner kardioprotektiven Wirkungen durch Hemmung der Apoptose in Herzzellen, was zu neuen Behandlungen für Herzkrankheiten führen könnte .

Sepsis-Management

Sepsis beinhaltet eine dysregulierte Immunantwort auf eine Infektion, wobei die Apoptose eine bedeutende Rolle spielt. Caspase-Inhibitor II wird auf sein Potenzial untersucht, die Apoptose in Immunzellen zu modulieren, was bei der Behandlung von Sepsis und der Verbesserung der Patientenergebnisse hilfreich sein könnte .

Gewebezüchtung

In der Gewebezüchtung ist die Kontrolle des Zelltods entscheidend für das Überleben von gezüchteten Geweben. Caspase-Inhibitor II kann angewendet werden, um die Apoptose in Zellen zu verhindern, die für Gewebestrukturen verwendet werden, wodurch die Lebensfähigkeit und die Integration dieser Gewebe in den Wirt verbessert wird .

Wirkmechanismus

Target of Action

Caspase Inhibitor II primarily targets caspases , a family of cysteine-dependent proteases . Caspases play essential roles in modulating different biological processes including apoptosis, proliferation, and inflammation . They are broadly classified by their known roles in apoptosis (caspase-3, caspase-6, caspase-7, caspase-8, and caspase-9 in mammals) and in inflammation (caspase-1, caspase-4, caspase-5, and caspase-12 in humans, and caspase-1, caspase-11, and caspase-12 in mice) .

Mode of Action

Caspase Inhibitor II interacts with its targets by covalent modification of the catalytic cysteine residue in the active site of caspases . This interaction results in the inhibition of caspase activity, thereby preventing the cascade of events that lead to apoptosis or inflammation .

Biochemical Pathways

The inhibition of caspases by Caspase Inhibitor II affects several biochemical pathways. In inflammation, caspases induce pyroptosis by cleaving gasdermin D, whose caspase-cleaved N terminus forms pores on the plasma membrane . By inhibiting caspases, Caspase Inhibitor II can modulate these pathways and their downstream effects.

Pharmacokinetics

It is known that the efficacy of caspase inhibitors can be affected by factors such as poor target specificity, inadequate efficacy, or adverse side effects .

Result of Action

The primary result of Caspase Inhibitor II’s action is the inhibition of apoptosis and inflammation . By inhibiting caspases, the compound prevents the cascade of events leading to cell death or inflammation. This can have therapeutic benefits in various diseases associated with dysregulated caspase-mediated cell death and inflammation, such as inflammatory diseases, neurological disorders, metabolic diseases, and cancer .

Biologische Aktivität

(S)-3-((S)-2-((S)-2-Acetamido-3-methylbutanamido)propanamido)-4-oxobutanoic acid is a complex amino acid derivative that has garnered attention in biochemical research for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

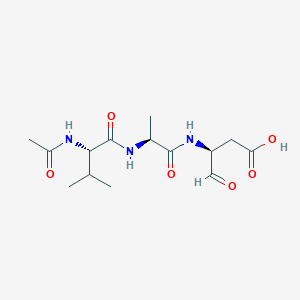

The compound can be represented by the following structural formula:

This structure indicates the presence of multiple functional groups, including amides and a ketone, which contribute to its biological activity.

- Enzymatic Interactions : The compound exhibits interactions with various enzymes, particularly those involved in metabolic pathways. It has been shown to affect alanine-glyoxylate transaminase activity, which plays a role in glyoxylate detoxification and gluconeogenesis from L-serine metabolism .

- Receptor Binding : Preliminary studies suggest that this compound may bind to specific receptors in the central nervous system, influencing neurotransmitter release and potentially modulating pain pathways.

Biological Activity

The biological activity of this compound includes:

- Antioxidant Properties : In vitro studies indicate that the compound exhibits significant antioxidant activity, which may protect cells from oxidative stress.

- Anti-inflammatory Effects : Research has demonstrated that the compound can reduce inflammation markers in cellular models, suggesting potential applications in inflammatory diseases.

Case Studies

- Cancer Therapy : A recent study investigated the use of this compound in conjunction with traditional chemotherapeutics for ovarian cancer treatment. Results indicated enhanced efficacy and reduced side effects when administered as part of an antibody-drug conjugate .

- Neurological Disorders : Another case study focused on its neuroprotective effects in models of neurodegeneration. The compound showed promise in reducing neuronal death and improving cognitive function in animal models of Alzheimer's disease.

Data Table: Biological Activity Overview

Eigenschaften

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O6/c1-7(2)12(16-9(4)19)14(23)15-8(3)13(22)17-10(6-18)5-11(20)21/h6-8,10,12H,5H2,1-4H3,(H,15,23)(H,16,19)(H,17,22)(H,20,21)/t8-,10-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGFYQRSQECIBIB-PEXQALLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)[C@H](C(C)C)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349321 | |

| Record name | Ac-VAD-CHO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147837-52-3 | |

| Record name | Ac-VAD-CHO | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.